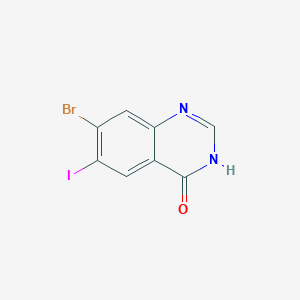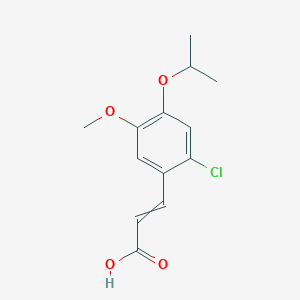![molecular formula C22H17ClN2O5 B12459413 3-{[(2-{[(2-Chlorophenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12459413.png)
3-{[(2-{[(2-Chlorophenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID is a synthetic organic compound known for its inhibitory effects on specific ion channels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID typically involves multiple steps:
Formation of 2-(2-CHLOROPHENOXY)ACETAMIDE: This step involves the reaction of 2-chlorophenol with chloroacetyl chloride in the presence of a base to form 2-(2-chlorophenoxy)acetyl chloride, which is then reacted with ammonia to yield 2-(2-chlorophenoxy)acetamide.
Formation of 2-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID: The 2-(2-chlorophenoxy)acetamide is then reacted with 2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 2-[2-(2-chlorophenoxy)acetamido]benzoic acid.
Formation of 3-{2-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID: Finally, the 2-[2-(2-chlorophenoxy)acetamido]benzoic acid is reacted with 3-aminobenzoic acid in the presence of a coupling agent to yield the final product
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 2-chlorophenol, 2-aminobenzoic acid, and 3-aminobenzoic acid
Applications De Recherche Scientifique
3-{2-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID has several scientific research applications:
Pharmacology: It is studied as an inhibitor of specific ion channels, such as TMEM206, which is involved in various physiological processes
Biochemistry: The compound is used to study the role of ion channels in cellular signaling and transport mechanisms
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases related to ion channel dysfunction
Industry: It is used in the development of new chemical inhibitors and as a reference compound in analytical chemistry
Mécanisme D'action
The compound exerts its effects by inhibiting the activity of specific ion channels, such as TMEM206. This inhibition is achieved by binding to the ion channel and blocking the flow of ions across the cell membrane. This can affect various cellular processes, including cell volume regulation, vesicular acidification, and transepithelial transport .
Comparaison Avec Des Composés Similaires
- 4-CHLORO-2-(2-CHLOROPHENOXY)ACETAMIDO)BENZOIC ACID
- 4-CHLORO-2-(1-NAPHTHYLOXYACETAMIDO)BENZOIC ACID
- 4-CHLORO-2-(2-(4-CHLORO-2-METHYLPHENOXY)PROPIONAMIDO)BENZOIC ACID
Comparison:
Propriétés
Formule moléculaire |
C22H17ClN2O5 |
|---|---|
Poids moléculaire |
424.8 g/mol |
Nom IUPAC |
3-[[2-[[2-(2-chlorophenoxy)acetyl]amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C22H17ClN2O5/c23-17-9-2-4-11-19(17)30-13-20(26)25-18-10-3-1-8-16(18)21(27)24-15-7-5-6-14(12-15)22(28)29/h1-12H,13H2,(H,24,27)(H,25,26)(H,28,29) |
Clé InChI |
VEWHYIWQHDPCGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)NC(=O)COC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B12459330.png)
![N'-[(3,5-dinitrophenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B12459334.png)
![N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine](/img/structure/B12459342.png)
![1-(2,5-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B12459349.png)
![N-carbamimidoyl-4-{[(E)-(2-methoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B12459350.png)
![4-methyl-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12459354.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide](/img/structure/B12459362.png)
![2-fluoro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12459370.png)
![7-tert-butyl-2-{3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12459373.png)

![2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B12459380.png)
![7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B12459381.png)
![4-bromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-methoxyphenol](/img/structure/B12459390.png)

